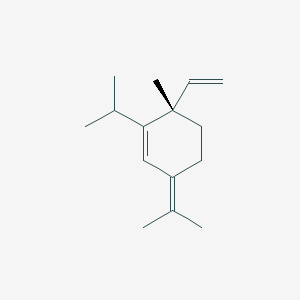

alpha-Elemene

概要

説明

EK-399は、オピオイド受容体アゴニストとして作用する低分子薬です。武田薬品工業株式会社によって開発されました。 そして、神経系疾患、特に疼痛の治療における潜在的な使用について研究されています 。 EK-399の分子式はC31H44N6O9Sです .

準備方法

合成ルートと反応条件

EK-399の合成は、エンケファリンアナログ、特にTyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3.AcOHの形成を含みます 。合成ルートには通常、以下の手順が含まれます。

ペプチド合成: ペプチド鎖は、標準的な固相ペプチド合成技術を使用して合成されます。

酸化: メチオニン残基はメチオニンスルホキシドに酸化されます。

アセチル化: 末端アミン基はアセチル化されて最終生成物になります。

工業生産方法

EK-399の工業生産は、自動合成機を使用した大規模なペプチド合成、続いて高速液体クロマトグラフィー(HPLC)を使用した精製を行うのが一般的です。最終生成物は、結晶化または凍結乾燥によって得られます。

化学反応の分析

反応の種類

EK-399は、以下を含むさまざまな化学反応を起こします。

酸化: メチオニン残基はメチオニンスルホキシドに酸化される可能性があります。

還元: スルホキシド基はメチオニンに戻すことができます。

置換: アセチル基は他のアシル基で置換することができます。

一般的な試薬と条件

酸化: 過酸化水素または他の穏やかな酸化剤。

還元: 水素化ホウ素ナトリウムまたは他の還元剤。

置換: 塩基の存在下のアシルクロリドまたは無水物。

主要な製品

酸化: メチオニンスルホキシド誘導体。

還元: メチオニン誘導体。

置換: さまざまなアシル化誘導体。

科学研究の応用

化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。

生物学: オピオイド受容体に対するその効果と、受容体-リガンド相互作用を研究するためのツールとしての可能性について調査されました。

医学: 鎮痛作用と疼痛管理における潜在的な使用について検討されています.

産業: 新しい鎮痛薬の開発における潜在的な応用、および製薬研究における参照化合物として。

科学的研究の応用

Chemical Properties and Mechanism of Action

Alpha-elemene is characterized by its molecular formula and a molecular weight of 204.35 g/mol. It is primarily isolated from plants such as ginger and turmeric. Its structure consists of two isoprene units linked by a double bond, making it susceptible to oxidation and polymerization when exposed to air and light.

The compound exhibits multiple biological activities, including:

- Antitumor Effects : this compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and reverse drug resistance in various cancer types.

- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Oncology

This compound has been extensively studied for its antitumor properties. The following table summarizes key findings from clinical studies regarding its efficacy against different cancer types:

Drug Delivery Systems

Recent advancements have focused on improving the bioavailability and efficacy of this compound through innovative drug delivery systems. Notable approaches include:

- Liposome-based Systems : These enhance the solubility and targeted delivery of this compound, increasing its therapeutic index against tumors .

- Nanostructured Lipid Carriers (NLCs) : NLCs have shown improved pharmacokinetic profiles, leading to enhanced antitumor efficacy compared to conventional formulations .

Case Studies

Case Study 1: Lung Cancer Treatment

A clinical trial evaluated the effects of this compound liposomal injection in patients with lung cancer. Results indicated a significant reduction in tumor size and improved overall survival rates when combined with standard chemotherapy protocols. The study highlighted the role of this compound in enhancing the effectiveness of existing treatments while minimizing adverse effects .

Case Study 2: Multidrug Resistance Reversal

Research demonstrated that this compound could reverse multidrug resistance (MDR) in breast cancer cells by downregulating P-glycoprotein expression. This mechanism allows for increased accumulation of chemotherapeutic agents within the cancer cells, thus improving treatment outcomes .

作用機序

EK-399は、主にμオピオイド受容体であるオピオイド受容体のアゴニストとして作用することによりその効果を発揮します 。これらの受容体に結合すると、EK-399は内因性エンケファリンの効果を模倣し、鎮痛効果をもたらします。 μオピオイド受容体の活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸(cAMP)レベルの低下、それに続く神経伝達物質の放出の減少をもたらします .

類似化合物の比較

類似化合物

モルヒネ: 強力な鎮痛効果を持つ、よく知られているμオピオイド受容体アゴニスト。

ブプレノルフィン: 依存性のリスクが低い、μオピオイド受容体の部分アゴニスト。

エチルケトシクラゾシン: 異なる薬理学的効果を持つκオピオイド受容体アゴニスト。

EK-399の独自性

EK-399は、エンケファリンアナログとしての特定の構造により、モルヒネなどの伝統的なオピオイドと比較して依存性のリスクが低いオピオイド受容体を選択的に標的にできるため、ユニークです 。 薬物摂取行動に対する弱い強化効果と低い精神依存性潜力は、EK-399をさらなる研究開発のための有望な候補にします .

類似化合物との比較

Similar Compounds

Morphine: A well-known mu-opioid receptor agonist with strong analgesic effects.

Buprenorphine: A partial agonist at mu-opioid receptors with a lower risk of dependence.

Ethylketocyclazocine: A kappa-opioid receptor agonist with different pharmacological effects.

Uniqueness of EK-399

EK-399 is unique due to its specific structure as an enkephalin analog, which allows it to selectively target opioid receptors with a lower risk of dependence compared to traditional opioids like morphine . Its weak reinforcing effect on drug-taking behavior and low psychic dependence potential make it a promising candidate for further research and development .

生物活性

Alpha-Elemene is a naturally occurring sesquiterpene hydrocarbon with significant biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C15H24

- Molecular Weight : 204.35 g/mol

- Physical State : Colorless liquid with a sweet, floral odor

- Boiling Point : Approximately 97°C

- Natural Sources : Isolated from plants such as ginger and turmeric.

This compound's structure consists of two isoprene units linked by a double bond, making it susceptible to oxidation and polymerization when exposed to air and light. This characteristic is significant for developing derivatives that may enhance its biological activity or stability.

Biological Activities

This compound exhibits a range of biological activities:

-

Anticancer Properties :

- This compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways such as NF-κB and STAT3 .

- A notable study demonstrated that this compound enhances the radiosensitivity of cancer cells by increasing DNA damage while inhibiting repair mechanisms .

-

Anti-inflammatory Effects :

- Research indicates that this compound can modulate inflammatory responses by regulating various cytokines (e.g., TNF-α, IL-6) and reducing oxidative stress in vivo and in vitro .

- Its ability to alter the tumor microenvironment by influencing macrophage infiltration suggests a dual role in both cancer therapy and inflammation management .

-

Antiparasitic Activity :

- Preliminary studies suggest that this compound may possess antiparasitic properties, although further research is needed to validate these effects.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study on Cancer Treatment :

- Study on Inflammatory Diseases :

Research Findings

Recent studies have focused on the pharmacological activities of this compound, emphasizing its anticancer effects. For instance, research has shown that this compound can selectively inhibit glioma stem-like cells through downregulation of Notch1 signaling pathways, which are crucial for tumor growth and maintenance . Additionally, its interaction with other therapeutic agents has been studied for potential synergistic effects in enhancing treatment efficacy against resistant cancer cell lines.

特性

IUPAC Name |

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJKDRUFBJYSQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C)C)CCC1(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5951-67-7 | |

| Record name | alpha-Elemene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-ELEMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。